molecular formula C9H12N2O5S B1664626 4-Thiouridine CAS No. 13957-31-8

4-Thiouridine

Cat. No. B1664626
CAS RN: 13957-31-8
M. Wt: 260.27 g/mol
InChI Key: ZLOIGESWDJYCTF-XVFCMESISA-N
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Description

4-Thiouridine is a thiouridine where the oxygen replaced by sulfur is at C-4 . It plays a role as an affinity label and an antimetabolite . It is a thiouridine and a nucleoside analogue . It is a natural product found in Streptomyces libani .


Molecular Structure Analysis

The crystal structure of a 4-thiouridine synthetase–RNA complex reveals specificity of tRNA U8 modification . The RNA is mainly bound by the N-terminal ferredoxin-like domain (NFLD) and the THUMP domain of one subunit within the ThiI homo-dimer thereby positioning the U8 close to the catalytic center in the pyrophosphatase domain of the other subunit .


Chemical Reactions Analysis

4-Thiouridine is widely used for RNA analysis including RNA-RNA cross coupling and RNA labelling . It is a photoreactive (crosslinking) uridine analogue that upon phosphorylation to 4-thioUTP may be incorporated into RNA structures .


Physical And Chemical Properties Analysis

4-Thiouridine has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol . Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one .

Safety And Hazards

4-Thiouridine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, wash out mouth with copious amounts of water .

Future Directions

The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes has been studied . It was found that increased incorporation of 4sU into pre-mRNAs decreased splicing efficiency . The overall impact of 4sU labeling on pre-mRNA splicing efficiency negatively correlates with the strength of splice site signals such as the 3’ and the 5’ splice sites .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOIGESWDJYCTF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930508
Record name 4-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiouridine

CAS RN

13957-31-8
Record name 4-Thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13957-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-thiouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.291
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Record name THIOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9TYQ2R33J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,560
Citations
CT Lauhon, R Kambampati - Journal of Biological Chemistry, 2000 - ASBMB
IscS, a cysteine desulfurase implicated in the repair of Fe-S clusters, was recently shown to act as a sulfurtransferase in the biosynthesis of 4-thiouridine (s 4 U) in tRNA (Kambampati, R.…
Number of citations: 245 www.jbc.org
RK Kumar, DR Davis - Nucleic acids research, 1997 - academic.oup.com
… effects of uridine thiolation were determined by comparing the structure and stability of the 2-thiouridine containing oligonucleotide with an identical sequence containing 4-thiouridine (s …
Number of citations: 167 academic.oup.com
P Neumann, K Lakomek, PT Naumann… - Nucleic acids …, 2014 - academic.oup.com
… are 16 different thio-nucleotides including the 4-thiouridine (s 4 U), … The biosynthesis of s 4 U8 is catalyzed by 4-thiouridine … The catalytic mechanism of 4-thiouridine synthesis is not yet …
Number of citations: 56 academic.oup.com
K Burger, B Mühl, M Kellner, M Rohrmoser… - RNA biology, 2013 - Taylor & Francis
High concentrations (> 100 µM) of the ribonucleoside analog 4-thiouridine (4sU) is widely used in methods for RNA analysis like photoactivatable-ribonucleoside-enhanced …
Number of citations: 153 www.tandfonline.com
L Aravind, EV Koonin - Trends in biochemical sciences, 2001 - cell.com
… A search initiated with the THUMP domain of the 4-thiouridine biosynthesis enzyme ThiI from Escherichia coli recovers its ortholog from Archaeoglobus (E=3×10 −6 ; iteration 2), the …
Number of citations: 101 www.cell.com
PM Palenchar, CJ Buck, H Cheng, TJ Larson… - Journal of Biological …, 2000 - ASBMB
… biosynthetic pathways leading to both thiamin and 4-thiouridine in tRNA. Comparison of the … C456A ThiI is incapable of supporting generation of 4-thiouridine in tRNA both in vitro and in …
Number of citations: 199 www.jbc.org
WT Melvin, HB Milne, AA Slater… - European journal of …, 1978 - Wiley Online Library
… than proteins synthesised after treatment of cells with 4-thiouridine. … 4-thiouridine does. Sucrose gradient sedimentation analysis of RNA synthesised in the presence of 4-thiouridine (…
Number of citations: 112 febs.onlinelibrary.wiley.com
A Favre, M Yaniv, AM Michels - Biochemical and biophysical research …, 1969 - Elsevier
… modification of the 4-thiouridine. This photoreaction occurs only when the 4-thiouridine in the 8th position interacts strongly with a non-adjacent base: a cytosine residue in 13th position. …
Number of citations: 158 www.sciencedirect.com
P Cerutti, JW Holt, N Miller - Journal of Molecular Biology, 1968 - Elsevier
… It was found in the course of this work that 4-thiouridine, which is present as a minor component in tRNA from Escherichia coli but not from yeast (Lipsett, 1965), is also reduced with …
Number of citations: 74 www.sciencedirect.com
JAC Altieri, KJ Hertel - PloS one, 2021 - journals.plos.org
… One such analog is 4-thiouridine (4sU). Previous studies demonstrated that the uptake of 4sU at elevated concentrations (>50μM) and extended exposure led to inhibition of rRNA …
Number of citations: 6 journals.plos.org

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